2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[35]nonane-5-carboxylic acid is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[35]nonane-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Fmoc protecting group. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-20-9-23(19(10-24-20)21(27)28)12-25(13-23)22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDRXBYPUWSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CC(=O)N1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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